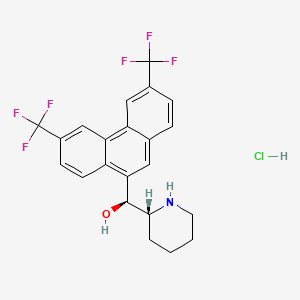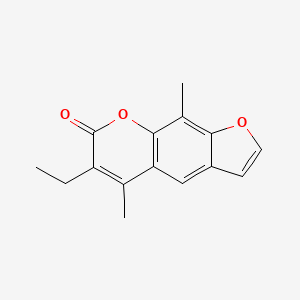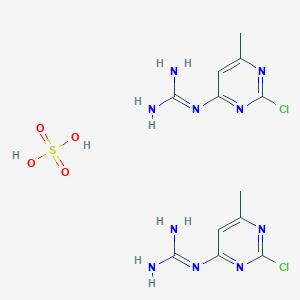
2-Chloro-4-guanidino-6-methylpyrimidine sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-guanidino-6-methylpyrimidine sulfate is a chemical compound that belongs to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are essential components of nucleic acids
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-guanidino-6-methylpyrimidine sulfate typically involves the reaction of 2-Chloro-4-methylpyrimidine with guanidine under specific conditions. One common method involves the use of a solvent such as tetrahydrofuran (THF) and a catalyst like iron(III) acetylacetonate (Fe(acac)3). The reaction is carried out at low temperatures, around 0°C, to ensure the stability of the intermediates .
Industrial Production Methods
Industrial production of this compound may involve a one-pot synthesis approach, which is efficient and cost-effective. This method can include the use of N-chlorophthalimide, isocyanides, and amines to produce N-phthaloylguanidines, which are then converted to the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-4-guanidino-6-methylpyrimidine sulfate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrimidines, while hydrolysis can produce different pyrimidine derivatives .
Applications De Recherche Scientifique
2-Chloro-4-guanidino-6-methylpyrimidine sulfate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of various industrial chemicals and materials
Mécanisme D'action
The mechanism of action of 2-Chloro-4-guanidino-6-methylpyrimidine sulfate involves its interaction with specific molecular targets and pathways. The compound can bind to nucleic acids and proteins, affecting their structure and function. This interaction can lead to various biological effects, including inhibition of enzyme activity and modulation of cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-4-chloro-6-methylpyrimidine: This compound is similar in structure but has an amino group instead of a guanidino group.
2-Chloro-4-methylpyrimidine: This is a precursor in the synthesis of 2-Chloro-4-guanidino-6-methylpyrimidine sulfate.
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its guanidino group allows for unique interactions with biological molecules, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
32090-62-3 |
|---|---|
Formule moléculaire |
C12H18Cl2N10O4S |
Poids moléculaire |
469.3 g/mol |
Nom IUPAC |
2-(2-chloro-6-methylpyrimidin-4-yl)guanidine;sulfuric acid |
InChI |
InChI=1S/2C6H8ClN5.H2O4S/c2*1-3-2-4(12-6(8)9)11-5(7)10-3;1-5(2,3)4/h2*2H,1H3,(H4,8,9,10,11,12);(H2,1,2,3,4) |
Clé InChI |
XOOFIQQHTGYEJD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=N1)Cl)N=C(N)N.CC1=CC(=NC(=N1)Cl)N=C(N)N.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,1'-{Oxybis[(4,1-phenylene)(diazomethylene)]}dibenzene](/img/structure/B14695443.png)
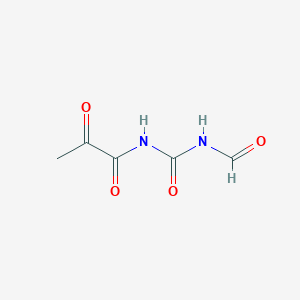
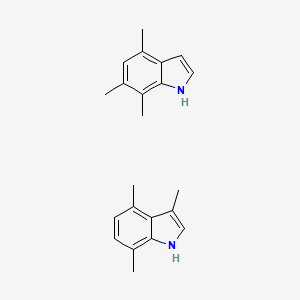

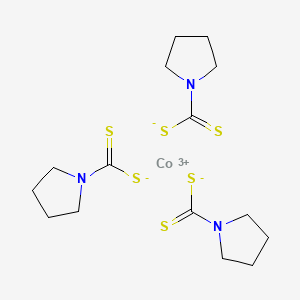

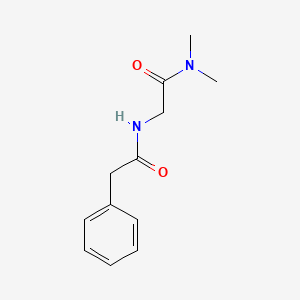
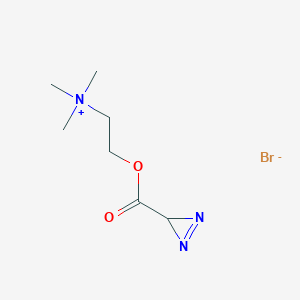
![4,5-Dihydro-2H,6H-[1,3]oxazolo[5,4,3-ij]quinoline-2,6-dione](/img/structure/B14695482.png)
